Dricoid
Description
Contextualization of Dricoid within Contemporary Scientific Inquiry
Within the landscape of contemporary scientific inquiry, this compound (propylene glycol alginate) is primarily studied for its role as a functional hydrocolloid. Its significance stems from its derivation from alginic acid, a major component of the cell walls of brown seaweed. fao.orginchem.org The esterification of carboxyl groups in alginic acid with propylene (B89431) glycol gives this compound a hybrid character, possessing both hydrophilic and lipophilic properties. kimica-algin.comfoodadditives.netkimica-algin.com This amphiphilic nature allows it to function effectively as an emulsifier and stabilizer in complex systems, including oil-in-water emulsions like salad dressings. capecrystalbrands.comkimica-algin.comtaylorandfrancis.com
Unlike sodium alginate, which can precipitate or gel in the presence of acid or calcium ions, this compound exhibits enhanced stability in acidic environments and dairy products, making it suitable for a wider range of applications in the food industry. kimica-algin.comfoodadditives.netkimica-algin.com Its ability to modify viscosity and stabilize emulsions and suspensions is a key area of research, contributing to the development of improved food products, beverages, and pharmaceutical formulations. capecrystalbrands.comketocertified.comtaylorandfrancis.com
Historical Trajectory and Seminal Contributions Pertaining to this compound
The history of alginates, the precursor to this compound, dates back to the discovery of alginic acid by British chemist E. C. C. Stanford in 1881. wikipedia.orgfao.org Stanford also patented an extraction process for alginic acid in the same year. wikipedia.org The industrial-scale manufacturing of alginates began later, around 1929. fao.orginchem.org Propylene glycol alginate itself was developed subsequently, representing a significant modification of alginic acid to overcome some of the limitations of other alginate salts, particularly their instability in acidic conditions. capecrystalbrands.comfao.org Early commercial use of propylene glycol alginate as a food additive, such as an emulsifier and thickener in foods like milk, butter, and ice cream, dates back over 100 years. sdlookchem.com The production of this compound involves the reaction of alginic acid, extracted from brown seaweed, with propylene oxide. chemicalbook.comfao.org The degree of esterification during this process can be controlled to yield different grades of PGA with varying properties, such as viscosity and fluidity. kimica-algin.comfao.org
Articulation of Unanswered Questions and Future Directions in this compound Science
Despite its widespread use and extensive research into its functional properties, several areas within this compound science warrant further investigation. A deeper understanding of the precise mechanisms by which this compound interacts with other food components, such as proteins and starches, particularly in complex matrices like dough and emulsions, is still an active area of research. mdpi.comresearchgate.netresearchgate.netjst.go.jp Optimizing the synthesis process to achieve precise control over the degree and pattern of esterification could lead to the development of novel this compound variants with tailored functional properties for specific applications. kimica-algin.comfao.orgresearchgate.net
Beyond its traditional roles in food and pharmaceuticals, the potential of this compound in emerging fields such as targeted drug delivery systems and encapsulation technologies is being explored. researchgate.netmaynoothuniversity.ie Research into creating composite hydrogels with this compound for co-delivery of sensitive compounds like probiotics and curcumin (B1669340) highlights future possibilities. researchgate.net Furthermore, while its behavior in various applications is studied, more detailed research into the environmental fate and potential interactions of this compound in different environmental compartments could also be beneficial. epa.gov Exploring the full spectrum of its interactions at a molecular level and developing new applications based on its unique amphiphilic structure represent key future directions in this compound science. kimica-algin.com
Key Chemical and Physical Properties of this compound (Propylene Glycol Alginate)
| Property | Value/Description | Source |
| Chemical Formula | (C9H14O7)n (esterified structural unit) | foodadditives.netfao.orgfao.org |
| Molar Mass | 10,000 – 600,000 Da (typical range for macromolecule) | foodadditives.netepa.govfao.org |
| Appearance | White to yellowish-white or yellowish-brown fibrous, granular, or powder | foodadditives.netsdlookchem.comchemicalbook.com |
| Odor/Taste | Practically odorless and tasteless, or slightly aromatic | sdlookchem.comchemicalbook.com |
| Solubility | Soluble in cold and warm water, forming viscous colloidal solutions; soluble in up to 60% aqueous ethanol (B145695) depending on esterification degree | foodadditives.netkimica-algin.comsdlookchem.comchemicalbook.comfao.org |
| pH Stability | Stable in acidic environments (pH 3-6); viscosity decreases rapidly below pH 2 and above pH 6 | foodadditives.netkimica-algin.comchemicalbook.commdpi.com |
| Derivation | Esterification of alginic acid (from brown seaweed) with propylene oxide | foodadditives.netcapecrystalbrands.comketocertified.comsdlookchem.comchemicalbook.comfao.orghenrypublishers.com |
| Functional Properties | Emulsifier, stabilizer, thickener, gelling agent, foam stabilizer, texture modifier | foodadditives.netcapecrystalbrands.comketocertified.comkimica-algin.comtaylorandfrancis.comsdlookchem.comchemicalbook.comfao.orghenrypublishers.com |
Detailed Research Findings
Research into this compound has provided significant insights into its functional behavior in various applications. Studies have shown that this compound's ability to stabilize emulsions is attributed to its structure containing both hydrophilic uronic acid residues and lipophilic propylene glycol groups, allowing it to interact with both water and fat phases. foodadditives.netkimica-algin.com This makes it particularly effective in stabilizing oil-in-water emulsions like salad dressings, often in combination with other hydrocolloids like xanthan gum. kimica-algin.comtaylorandfrancis.com
In acidic beverages, this compound can prevent the sedimentation of fruit pulp and stabilize milk proteins, reducing coagulation and settling. kimica-algin.comkimica-algin.comtaylorandfrancis.comhenrypublishers.com Its stability in low pH conditions, where other alginates are not suitable, is a key advantage. kimica-algin.comfoodadditives.netkimica-algin.com
Research has also explored this compound's impact on the properties of baked goods. Studies on bread making have indicated that the addition of this compound can improve bread height and specific volume, potentially by enhancing dough stability and water binding. mdpi.comjst.go.jp The addition of this compound has been shown to affect the textural properties of bread and steamed bread, generally reducing hardness and delaying staling. mdpi.com
Furthermore, this compound's potential in drug delivery and encapsulation has been investigated. Research on using this compound-based hydrogels for co-delivering probiotics and curcumin demonstrated the system's effectiveness in protecting these compounds and providing sustained release in simulated gastrointestinal conditions. researchgate.net Its biocompatibility and ability to form gels under specific conditions make it a promising material for such applications. maynoothuniversity.iekarger.com
Structure
2D Structure
Properties
Molecular Formula |
C17H28O13 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-6-(2-hydroxypropoxycarbonyl)-5-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H28O13/c1-5(18)4-27-15(25)11-6(2)7(19)9(21)17(28-11)29-12-8(20)10(22)16(26-3)30-13(12)14(23)24/h5-13,16-22H,4H2,1-3H3,(H,23,24) |
InChI Key |
HDSBZMRLPLPFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(OC1C(=O)OCC(C)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dricoid
Historical Development of Dricoid Synthesis Approaches
The synthesis of this compound, an ester of alginic acid, has evolved since its initial development. The primary method involves the chemical modification of alginic acid, a natural polysaccharide extracted from brown seaweed.
Early Synthetic Routes and Challenges
The pioneering work in the synthesis of propylene (B89431) glycol alginate (PGA) dates back to the mid-20th century. The first industrial production is attributed to the Kelco Company in 1947. Early methods established the fundamental reaction of esterifying alginic acid with propylene oxide. Patents from the 1950s further detailed these processes, where moist alginic acid was reacted with propylene oxide to form the desired ester. fao.org
One of the initial challenges in these early syntheses was controlling the degree of esterification to achieve consistent product quality. The reaction conditions, such as temperature, pressure, and the ratio of reactants, played a crucial role in determining the final properties of the this compound, including its viscosity and solubility. The process often involved the use of an autoclave-like reactor with stirring and cooling capabilities to manage the exothermic nature of the reaction. google.com
Advancements in Stereoselective and Chemo-selective this compound Synthesis
The synthesis of this compound from the natural polymer alginic acid does not typically involve the intricate stereoselective and chemo-selective strategies that are central to the total synthesis of complex small molecules. Alginic acid is a linear polysaccharide composed of (1→4)-linked β-D-mannuronate and α-L-guluronate residues in varying sequences. The esterification reaction occurs at the carboxylic acid groups of these sugar residues with propylene oxide. While propylene oxide is a chiral molecule, the scientific literature on this compound synthesis does not emphasize stereoselective control in this polymerization context. The primary focus has been on achieving a desired degree of esterification and consistent product performance rather than controlling the stereochemistry at newly formed chiral centers.
Contemporary Synthetic Strategies for this compound
Modern production of this compound continues to rely on the semi-synthetic modification of alginic acid, with refinements aimed at improving efficiency, product quality, and sustainability.
Total Synthesis Approaches to this compound
A total synthesis approach, which would involve constructing the complex this compound polymer from simple starting materials, is not a feature of its production. The inherent complexity and polymeric nature of this compound make a total synthesis route impractical and economically unfeasible. The readily available and renewable source of the alginic acid backbone from seaweed makes the semi-synthetic pathway the exclusive method of industrial production. halalproducers.com
Semisynthetic and Biosynthetic Pathways to this compound and its Analogues
The dominant and sole industrial pathway to this compound is a semisynthetic one. This process begins with the harvesting of brown algae, from which alginic acid is extracted. nih.gov The extracted alginic acid is then esterified with propylene oxide. The reaction can be catalyzed by an alkali. google.com The resulting propylene glycol alginate is then purified, dried, and milled to a powder. google.com The degree of esterification, a critical parameter affecting the final properties of this compound, can be controlled by adjusting the reaction conditions. Products with esterification levels of 60-70% are common, though higher degrees of up to 90% can be achieved for specific applications. fao.org
While this compound itself is not produced through a biosynthetic pathway, its precursor, alginic acid, is a natural product of biosynthesis in brown algae. There is ongoing research into the enzymatic degradation of alginate to produce oligosaccharides, but this is distinct from the synthesis of the propylene glycol ester. researchgate.net
| Reactant | Role | Typical Conditions |
| Alginic Acid | Backbone of the this compound polymer | Extracted from brown seaweed |
| Propylene Oxide | Esterifying agent | Reacted with alginic acid |
| Alkali (e.g., Sodium Carbonate, Potassium Hydroxide) | Catalyst | Used in the esterification reaction google.com |
| Ethanol (B145695) | Washing agent | Used to purify the final product google.com |
Green Chemistry Principles in this compound Synthesis
The production of this compound aligns with several key principles of green chemistry, primarily through its use of a renewable feedstock and efforts to develop more sustainable processes.
The use of alginic acid derived from seaweed as the primary raw material is a significant advantage from a green chemistry perspective. Seaweed is a renewable resource, and its cultivation can have environmental benefits. capecrystalbrands.com This contrasts with synthetic polymers derived from finite petrochemical feedstocks.
The general principles of green chemistry, such as maximizing atom economy, using safer solvents, and reducing waste, are also relevant to the industrial production of this compound. For instance, the use of ethanol for washing is preferable to more hazardous organic solvents. google.com Continuous improvement in reaction efficiency and purification processes can further minimize the environmental footprint of this compound production.
Catalyst Development for Sustainable this compound Production
The conventional synthesis of this compound often employs alkaline catalysts to facilitate the esterification reaction between alginic acid and propylene oxide google.com. While effective, there is a growing need to develop more sustainable catalytic systems to align with the principles of green chemistry. Current literature on this compound synthesis does not extensively detail the development of sustainable catalysts specifically for this process. However, the broader field of polysaccharide modification offers insights into potential avenues for greener catalyst development.
Future research could focus on the exploration of enzymatic catalysts, such as lipases, which can perform esterification reactions under milder conditions and with high specificity, reducing energy consumption and by-product formation. Biocatalysis is increasingly being recognized as a sustainable alternative to traditional chemical catalysis in various industrial processes. Another promising area is the investigation of solid acid catalysts, which can be easily recovered and reused, minimizing catalyst waste and simplifying product purification.
Potential Sustainable Catalytic Systems for this compound Production
| Catalyst Type | Potential Advantages |
|---|---|
| Enzymatic (e.g., Lipases) | High specificity, mild reaction conditions, biodegradability. |
| Solid Acid Catalysts | Ease of recovery and reusability, reduced waste. |
Solvent Minimization and Alternative Media in this compound Synthesis
In the conventional synthesis of this compound, organic solvents such as ethanol are often used for washing and purification of the final product google.com. While effective, the use of large volumes of volatile organic solvents raises environmental and safety concerns. Consequently, there is a significant interest in developing synthetic methodologies that minimize solvent usage or employ more environmentally benign alternative media.
One promising approach is the use of ionic liquids (ILs) as reaction media for polysaccharide modification. Ionic liquids are salts with low melting points that can dissolve a wide range of biopolymers, including polysaccharides mdpi.comnih.govdoaj.org. Their negligible vapor pressure makes them a safer alternative to volatile organic solvents. Research has shown that the esterification of polysaccharides can be carried out efficiently in ionic liquids, sometimes even without the need for a catalyst nih.gov. The use of ILs could potentially lead to a more sustainable and efficient synthesis of this compound, although specific studies on PGA synthesis in these media are still needed. Another avenue for exploration is the development of solvent-free reaction conditions, where the reactants themselves act as the reaction medium. Microwave-assisted synthesis is another green chemistry tool that has been shown to accelerate the esterification of alginic acid, significantly reducing reaction times researchgate.net.
Alternative Media for this compound Synthesis
| Alternative Medium | Key Features and Potential Benefits |
|---|---|
| Ionic Liquids (ILs) | High dissolving power for polysaccharides, negligible vapor pressure, potential for catalyst-free reactions. mdpi.comnih.govdoaj.orgnih.gov |
| Deep Eutectic Solvents (DESs) | Similar properties to ILs but often cheaper and more biodegradable. |
| Supercritical Fluids (e.g., scCO₂) | Non-toxic, non-flammable, and easily removable from the product. |
| Solvent-Free Conditions | Minimizes solvent waste and simplifies product purification. |
Chemical Modification and Derivatization of this compound
The presence of reactive hydroxyl and carboxyl groups in the this compound structure provides ample opportunities for chemical modification and derivatization. These modifications are aimed at tailoring the physicochemical properties of this compound to enhance its performance in specific applications, particularly in the biomedical and pharmaceutical fields.
Rational Design of this compound Analogues for Enhanced Biological Activity
The rational design of this compound analogues with enhanced biological activity is an area of growing interest. This approach involves the targeted chemical modification of the this compound backbone to improve its therapeutic properties. A key example is the development of propylene glycol alginate sodium sulfate (PSS), a sulfated derivative of this compound, which has been investigated for its potential as an antimetastatic agent.
A structure-activity relationship study of PSS and its derivatives revealed that their biological activity is influenced by several structural features. The presence of sulfate groups at the C-2 and C-3 positions of the sugar rings, the propylene glycol substituent at the C-6 position, the ratio of guluronic acid to mannuronic acid in the alginate backbone, and the molecular weight of the polymer all play a crucial role in the ability of these analogues to block the binding of selectins to tumor cells mdpi.com. This understanding of the structure-activity relationship provides a rational basis for the design of new this compound analogues with improved efficacy.
Furthermore, the derivatization of alginate with aromatic compounds, such as benzoyl groups, has been shown to enhance its antioxidant and anti-inflammatory properties nih.gov. This suggests that the introduction of specific functional groups can be a viable strategy for developing this compound analogues with targeted biological activities.
Functionalization Strategies for this compound Conjugates
Functionalization of this compound to create conjugates with other molecules, such as proteins, peptides, and small molecule drugs, is a promising strategy for developing advanced drug delivery systems and biomaterials. The reactive functional groups on the this compound backbone can be utilized for covalent attachment of these molecules.
One common strategy involves the use of carbodiimide chemistry to couple molecules with amine groups to the carboxyl groups of this compound. For example, a conjugate of this compound with folic acid has been synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This this compound-folic acid conjugate was then used to prepare micelles for the delivery of the anti-cancer drug erlotinib.
Another important functionalization strategy is the formation of conjugates with proteins. The transacylation reaction has been employed to create covalent linkages between the ester groups of this compound and the amino groups of proteins like caseinate and pea proteins researchgate.netnih.govnih.gov. This method allows for the formation of protein-Dricoid conjugates with improved emulsifying and stabilizing properties. These conjugates have potential applications in the food and pharmaceutical industries, for example, in the development of delivery systems for bioactive compounds. The assembly of this compound with proteins can also be used to create composite hydrogels for the co-delivery of probiotics and therapeutic agents like curcumin (B1669340) nih.gov.
Examples of this compound Conjugates and Their Functionalization Strategies
| Conjugated Molecule | Functionalization Strategy | Potential Application |
|---|---|---|
| Folic Acid | Carbodiimide coupling (EDC) | Targeted drug delivery to cancer cells. |
| Caseinate | Transacylation reaction | Improved emulsifiers and stabilizers in food and pharma. nih.gov |
| Pea Protein | Transacylation reaction with ultrasonication | Enhanced functional properties of plant-based proteins. nih.gov |
| β-lactoglobulin | Ethanol-induced assembly | Co-delivery of probiotics and curcumin. nih.gov |
Mechanistic Elucidation of Dricoid S Biological Interactions
Molecular Target Identification and Validation for Dricoid
There is currently no publicly available research identifying and validating the specific molecular targets of this compound. Such studies are crucial for understanding how a compound initiates its effects within a biological system.
Information regarding this compound's ability to bind to specific cellular receptors is not present in the current scientific literature. Receptor binding assays are a fundamental step in characterizing a compound's pharmacological profile, and data on this compound's affinity and selectivity for various receptors are needed.
The effect of this compound on enzyme activity is another area where research is lacking. Studies to determine if this compound acts as an inhibitor, activator, or modulator of specific enzymes, along with detailed kinetic analysis, would be necessary to understand its potential metabolic or regulatory roles.
There are no published studies investigating the interaction of this compound with DNA or RNA. Research in this area would be required to determine if this compound can bind to nucleic acids and potentially influence processes such as gene expression or replication.
Cellular and Subcellular Modulations by this compound
While the Human Metabolome Database notes the potential cellular locations of this compound as the cytoplasm and extracellular space, specific studies on its cellular and subcellular effects have not been published. nih.gov
Detailed studies on the subcellular localization of this compound and its specific effects on organelles such as the mitochondria, endoplasmic reticulum, or nucleus have not been reported. Such research would provide critical insights into its mechanism of action at a subcellular level.
Epigenetic Regulation and Gene Expression Alterations by this compound
Currently, there is no publicly available research detailing the effects of this compound on epigenetic regulation or alterations in gene expression. Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in controlling which genes are turned on or off. Understanding how this compound might influence these processes is essential for a complete picture of its biological impact. However, no studies have been identified that investigate this compound's potential to modulate the activity of enzymes involved in these epigenetic pathways or to alter the expression of specific genes.
Systems Biology Approaches to this compound's Biological Impact
Systems biology, which involves the large-scale measurement of biological molecules, offers powerful tools to understand the global effects of a compound on a biological system.
Transcriptomic Profiling in Response to this compound Exposure
Transcriptomic analysis, which measures the expression levels of all genes in a cell or tissue, has not been reported for this compound exposure. Such studies would provide a comprehensive overview of the genetic pathways that are activated or suppressed in response to the compound. The absence of this data means that the broader cellular responses to this compound remain uncharacterized.
Proteomic and Metabolomic Signatures Induced by this compound
Similarly, there is a lack of publicly available data on the proteomic and metabolomic signatures induced by this compound. Proteomics catalogs the entire set of proteins, while metabolomics profiles all the small molecule metabolites in a biological sample. These analyses could reveal changes in cellular machinery and metabolic pathways following this compound exposure. Without this information, the functional consequences of any potential gene expression changes are unknown.
Computational and In Silico Modeling of this compound's Biological Activity
Computational methods are invaluable for predicting the biological activity of compounds and understanding their interactions with molecular targets.
Molecular Docking and Dynamics Simulations of this compound-Target Complexes
No molecular docking or molecular dynamics simulation studies for this compound have been published. These in silico techniques are used to predict how a molecule like this compound might bind to specific proteins and to simulate the stability of these interactions over time. The lack of such studies means that potential molecular targets for this compound have not been identified through computational means.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a series of compounds based on their chemical structures. There are no published QSAR models for this compound analogues. The development of such models would require a dataset of structurally similar compounds with measured biological activities, which is currently unavailable.
Machine Learning Applications in Predicting this compound's Biological Effects
A comprehensive review of the scientific literature reveals a notable absence of specific studies that have applied machine learning (ML) models to predict the biological effects of this compound (propylene glycol alginate). While the application of machine learning in toxicology and pharmacology is a rapidly advancing field, its focus has largely been on predicting the activities of novel drug candidates, assessing the toxicity of environmental chemicals, and modeling the effects of complex chemical structures.
The general approach in this field involves training algorithms on large datasets of known chemical compounds and their corresponding biological activities or toxicological endpoints. These models can then be used to predict the properties of new or untested compounds. Given the well-established safety profile and extensive toxicological database for this compound, it has likely not been a priority for predictive modeling using these novel computational techniques.
However, the existing toxicological data for this compound could, in principle, be used to develop or validate such predictive models. For instance, the extensive data from animal studies on acute and chronic toxicity, carcinogenicity, and reproductive toxicity could serve as a valuable dataset for training ML algorithms. Such models could then be used to predict the effects of other, less-studied food additives with similar chemical structures.
The table below outlines a hypothetical framework for how machine learning could be applied to a compound like this compound, based on common practices in computational toxicology. It is important to note that this represents a potential application and does not reflect completed research.
| Machine Learning Model Type | Potential Application for this compound | Required Input Data | Predicted Endpoint |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the toxicity of similar polysaccharide-based food additives. | Chemical structure of this compound and related compounds; experimental toxicity data (e.g., LD50). | Acute toxicity, carcinogenicity, mutagenicity. |
| Read-Across | Estimating the toxicological profile of a structurally similar, data-poor compound. | Comprehensive toxicological data for this compound; chemical similarity metrics. | A range of toxicological endpoints based on this compound's known profile. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating the absorption, distribution, metabolism, and excretion of this compound and its metabolites. | Physicochemical properties of this compound; physiological parameters of the species of interest. | Concentration of propylene (B89431) glycol in various tissues over time. |
Future research may see the application of machine learning to refine our understanding of the subtle biological interactions of food additives like this compound, particularly in the context of complex dietary exposures and individual metabolic differences. As these computational methods become more integrated into regulatory toxicology, they may provide a faster and more resource-efficient way to assess the safety of both new and existing food ingredients.
Pre Clinical Efficacy and Biological Impact of Dricoid
In Vitro Studies on Dricoid's Biological Efficacy
In vitro studies, conducted in a controlled laboratory setting outside of a living organism, provide the foundational data on a compound's biological effects at the cellular and tissue level. These assays are crucial for initial efficacy screening and for gaining mechanistic insights.
Cell-based assays are fundamental tools for assessing the functional activity of a compound in the context of specific diseases. eurofinsdiscovery.com These assays utilize cell lines or primary cells that mimic the disease state, allowing for the evaluation of a compound's impact on cellular processes. For instance, in cancer research, cell migration assays can be used to investigate a therapeutic candidate's effect on cell motility. eurofinsdiscovery.com High-content analysis can further support these investigations by revealing morphological changes within the cells. eurofinsdiscovery.com
To assess the potential of this compound, a series of cell-based assays would be employed. The specific design of these assays would be dictated by the therapeutic area for which this compound is being investigated. For example, if this compound is being explored as an anti-cancer agent, its effect on tumor cell viability and proliferation would be a primary focus.
| Assay Type | Purpose | Example Endpoint |
| Cell Viability Assay | To determine the effect of this compound on the survival of cancer cells. | Percentage of viable cells after treatment. |
| Proliferation Assay | To measure the impact of this compound on the rate of cancer cell division. | Rate of DNA synthesis. |
| Apoptosis Assay | To investigate if this compound induces programmed cell death in cancer cells. | Measurement of caspase activity. |
| Angiogenesis Assay | To assess this compound's potential to inhibit the formation of new blood vessels that support tumor growth. | Tube formation by endothelial cells. |
While traditional 2D cell cultures provide valuable initial data, they often fail to replicate the complex cellular interactions and microenvironment of living tissues. sigmaaldrich.comnih.gov Three-dimensional (3D) cell culture systems, including organoids and spheroids, offer a more physiologically relevant model for assessing drug efficacy. sigmaaldrich.comnih.govnih.govmdpi.com Organoids are self-organizing 3D structures grown from stem cells that can mimic the architecture and function of an organ. sigmaaldrich.comnih.govmdpi.com These models are increasingly used in disease modeling and drug discovery. nih.govmdpi.comcorning.comrndsystems.com
The use of patient-derived organoids is a particularly promising approach for personalized medicine, allowing researchers to test the efficacy of compounds on "mini-tumors" grown from a patient's own cells. corning.com For this compound, establishing organoid models relevant to the target disease would be a critical step in pre-clinical evaluation. For example, if this compound is being investigated for a gastrointestinal disorder, intestinal organoids could be used to study its effects on epithelial barrier function and cell differentiation. rndsystems.com
| 3D Model Type | Starting Material | Key Advantage | Application for this compound |
| Spheroids | Cancer cell lines or tumor biopsies | Mimic tumor microenvironment and cell-cell interactions sigmaaldrich.com | Testing this compound's ability to penetrate a tumor mass and induce cell death. |
| Organoids | Pluripotent or adult stem cells nih.govcorning.com | Recapitulate organ architecture and function sigmaaldrich.commdpi.com | Evaluating this compound's effect on tissue regeneration in a model of organ damage. |
| Patient-Derived Tumoroids | Primary tumor cells from a patient moleculardevices.com | Model patient-specific drug responses moleculardevices.com | Assessing the personalized efficacy of this compound for a specific patient's cancer. |
To further enhance the physiological relevance of in vitro models, co-culture systems and microfluidic technologies are employed. Co-culture involves growing two or more different cell types together to study their interactions. nih.gov Microfluidic systems, also known as "organs-on-a-chip," allow for the precise control of the cellular microenvironment and the dynamic flow of nutrients and compounds. nih.govnih.govprima-sci.com These advanced systems can be used to model complex biological processes such as the interaction between cancer cells and the surrounding stroma or the process of angiogenesis. nih.govresearcher.lifemdpi.com
For this compound research, microfluidic co-culture systems could be utilized to investigate its effects in a more dynamic and interactive environment. researchgate.net For example, a system could be designed to study the impact of this compound on the communication between tumor cells and immune cells, providing insights into its potential immunomodulatory effects. nih.gov
In Vivo Efficacy Studies of this compound in Advanced Animal Models
The selection of an appropriate animal model is a critical step in pre-clinical research. researchgate.netaofoundation.org The chosen model should accurately recapitulate key aspects of the human disease being studied. nih.govijper.org Factors to consider when selecting a model include genetic similarity to humans, physiological and anatomical resemblance, and the ability to mimic the disease pathology. researchgate.netijper.org Mice are the most commonly used animal models in drug discovery due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness. taconic.com Genetically engineered mouse models (GEMs) have become particularly valuable for precisely modeling specific diseases and for validating drug targets. taconic.com
For this compound, the selection of an animal model would depend on the therapeutic indication. If this compound is being developed for a specific type of cancer, a xenograft model, where human tumor cells are implanted into immunocompromised mice, might be used. Alternatively, a GEM that spontaneously develops the cancer of interest could provide a more comprehensive model of the disease. The validation of the chosen animal model is crucial to ensure that the results are translatable to the human condition. nih.govnih.gov
| Animal Model Type | Description | Relevance to this compound Research |
| Xenograft Model | Human cancer cells are implanted into an immunodeficient animal (e.g., mouse). | Allows for the direct testing of this compound's efficacy against human tumors in a living system. |
| Genetically Engineered Model (GEM) | An animal model in which the genome has been altered to mimic a human disease. taconic.com | Provides a model that more closely resembles the natural progression of the disease and allows for the study of this compound's effect in the context of a complete biological system. |
| Patient-Derived Xenograft (PDX) Model | A patient's tumor tissue is directly implanted into an immunodeficient mouse. | Offers a highly personalized model to predict a specific patient's response to this compound. |
A key objective of in vivo studies is to characterize the dose-response relationship of a compound. nih.govresearchgate.net This involves administering different doses of the compound to the animal models and measuring the resulting therapeutic effect. nih.gov This data is crucial for identifying the optimal dose range that provides the desired efficacy. Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a quantitative approach used to understand the relationship between drug exposure (pharmacokinetics) and pharmacological response (pharmacodynamics). nih.govresearchgate.netnih.gov
In the pre-clinical evaluation of this compound, dose-ranging studies would be conducted in the selected animal models. The efficacy of this compound would be assessed using relevant endpoints, such as tumor size reduction in oncology studies or improvement in behavioral tests for neurological disorders. The data from these studies would be used to construct a dose-response curve and to inform the selection of doses for future clinical trials. researchgate.netsimulations-plus.com
Biomarker Identification and Validation for this compound's Pharmacodynamic Effects
There is no published research on the identification or validation of biomarkers to measure the pharmacodynamic effects of this compound. Such studies are crucial for understanding how a compound interacts with biological systems and for developing ways to monitor its activity in living organisms.
This compound's Modulatory Effects on Disease Pathophysiology (Pre-clinical)
Information regarding the effects of this compound on the underlying mechanisms of any disease in pre-clinical models is not available. Research in this area would be necessary to determine if this compound has any potential to alter disease processes.
Therapeutic Potential of this compound in Specific Disease Models
There are no studies that have investigated the therapeutic potential of this compound in any specific disease models. Animal or in vitro models are essential for providing initial evidence of a compound's effectiveness against a particular condition.
Repurposing Strategies for this compound in Novel Pre-clinical Indications
Without initial pre-clinical data, there is no basis for exploring the repurposing of this compound for new therapeutic uses. Repurposing strategies typically rely on existing knowledge of a compound's biological activity.
Combination Strategies Involving this compound (Pre-clinical)
The scientific literature contains no information on pre-clinical studies investigating the use of this compound in combination with other therapeutic agents.
Synergistic Interactions of this compound with Established Therapeutic Modalities
There is no evidence to suggest or detail any synergistic interactions between this compound and other established treatments in pre-clinical research.
Mechanistic Rationale for this compound Combination Therapies in Research Models
Given the absence of any pre-clinical data on this compound, there is no scientific basis to propose or rationalize its use in combination therapies.
Advanced Analytical and Methodological Approaches for Dricoid Investigation
Spectroscopic Techniques for Dricoid Characterization and Quantification in Complex Research Matrices.a-z.luboku.ac.atnih.govnih.govbocsci.com
Spectroscopy is a cornerstone in the analysis of this compound, providing invaluable information on its molecular structure, dynamics, and interactions.
High-resolution mass spectrometry (HRMS) is a powerful tool for obtaining precise mass measurements of this compound and its derivatives, enabling the determination of elemental composition and the identification of metabolites. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often coupled with mass analyzers like time-of-flight (TOF) or Orbitrap.
For structural elucidation, tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of this compound's constituent oligosaccharides. Negative-ion ESI-MS/MS is particularly effective for sequencing these alginate-derived oligosaccharides. foodsafety.or.kr Collision-induced dissociation (CID) of the polysaccharide backbone yields specific fragment ions that are critical for determining the sequence of mannuronic (M) and guluronic (G) acid residues. The dominant fragments include B, C, Y, and Z-type ions from glycosidic bond cleavages, as well as cross-ring cleavage ions (e.g., 0,2A and 2,5A). foodsafety.or.kr The identification of specific internal fragment ions can distinguish between M and G residues within the chain. foodsafety.or.kr
Table 1: Key Fragmentation Ions in Negative-Ion ES-MS/MS of Alginate Oligosaccharides
| Ion Type | Description | Significance for this compound Analysis |
|---|---|---|
| B, C ions | Result from glycosidic bond cleavage, retaining the charge on the non-reducing end. | Provides information on the sequence from the non-reducing terminus. |
| Y, Z ions | Result from glycosidic bond cleavage, retaining the charge on the reducing end. | Provides information on the sequence from the reducing terminus. |
| 0,2A, 2,5A ions | Result from cross-ring cleavages. | Offers additional structural confirmation and helps differentiate sugar residues. |
| Zint - 44 Da | A specific decarboxylated internal Z-ion. | Weak but specific signal used to identify internal mannuronate (M) residues. foodsafety.or.kr |
This table summarizes common ion types observed in the tandem mass spectrometry of alginate oligosaccharides, which form the backbone of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most important technique for the primary structural characterization of this compound in solution. researchgate.netdb-thueringen.de Both ¹H and ¹³C NMR are used to provide detailed information on the monomeric composition (M/G ratio), sequence of monomeric blocks (MM, GG, MG/GM), and the degree of esterification with propylene (B89431) glycol. nih.govsci-int.com
Samples are typically dissolved in deuterium (B1214612) oxide (D₂O) for analysis. frontiersin.org ¹H NMR spectra of alginates show characteristic signals for the anomeric protons of the G-residues (around 5.1-5.2 ppm), the anomeric protons of M-residues (around 4.7-4.9 ppm), and the H-5 protons of G-residues in different sequence environments. db-thueringen.de The integration of these signals allows for the quantitative determination of the M/G ratio and the dyad and triad (B1167595) frequencies, revealing the block-like structure of the polysaccharide chain. db-thueringen.debrunel.ac.uk Additional signals from the propylene glycol moiety can be used to determine the degree of substitution.
Solid-state NMR, such as ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS), provides atomic-resolution structural information on this compound in its gel or solid state, which is crucial for understanding its dynamics and how it interacts with ions to form gels. nih.gov
Table 2: Characteristic ¹H NMR Chemical Shifts for Alginate Block Structure Analysis
| Proton | Sequence | Approximate Chemical Shift (ppm) |
|---|---|---|
| Anomeric H-1 of G | G | 5.1 - 5.2 |
| Anomeric H-1 of M | M | 4.7 - 4.9 |
| H-5 of G | GG M | ~4.75 |
| H-5 of G | MG M | ~4.72 |
This table presents typical proton NMR chemical shifts used to determine the monomeric sequence in the alginate backbone of this compound. researchgate.net Values can vary slightly based on instrument and conditions.
Optical spectroscopy techniques are valuable for studying the conformational state of this compound and its interactions with other molecules, although they are less commonly used for direct quantification.
UV-Vis Spectroscopy: Unmodified this compound does not have a strong chromophore and thus shows no significant absorbance in the 260-280 nm range, making direct UV detection challenging. oup.com However, UV-Vis spectrophotometry can be used to monitor interactions with other molecules that do absorb in this range or to quantify this compound after a chemical derivatization that introduces a chromophore. sci-int.comscirp.org For instance, the interaction of this compound with certain dyes can be monitored by changes in the UV-Vis spectrum. uni-due.de
Fluorescence Spectroscopy: Similar to UV-Vis, native this compound is not fluorescent. Therefore, fluorescence spectroscopy is used after covalently attaching a fluorescent label (a fluorophore) to the polysaccharide chain. nih.gov This approach is highly sensitive and allows for the study of this compound's binding to proteins or its uptake and distribution in biological systems. nih.govresearchgate.net The quenching of tryptophan fluorescence in proteins, for example, is a common method to study protein-Dricoid binding interactions. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules and is particularly useful for studying the secondary structure of biopolymers. The CD spectrum of this compound is dependent on the M/G ratio and the arrangement of the homopolymeric blocks (M-blocks and G-blocks). brunel.ac.ukcabidigitallibrary.org This makes CD a valuable tool for conformational analysis and for detecting changes in the polymer's structure upon interaction with ions or other biomolecules. a-z.lunih.govresearchgate.net The technique can provide information that is complementary to NMR data regarding the polymer's solution conformation. cabidigitallibrary.org
Chromatographic and Electrophoretic Separations for this compound Research.boku.ac.atnih.govnih.govbocsci.com
Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from complex mixtures, such as food products.
Liquid chromatography coupled with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. For a large polymer like this compound, size-exclusion chromatography (SEC) is often the preferred separation mode. An established method for the determination of this compound in food products utilizes HPLC-SEC with an evaporative light-scattering detector (ELSD) or a mass spectrometer.
For more detailed structural analysis and for pharmacokinetic studies, this compound is often first hydrolyzed into smaller oligosaccharides. These oligosaccharides can then be separated and analyzed using techniques like high-performance anion-exchange chromatography (HPAEC) or reversed-phase LC coupled with tandem mass spectrometry (LC-MS/MS). nih.gov These methods allow for the sensitive detection and quantification of this compound-derived oligomers in biological fluids like plasma and urine. nih.gov
Table 3: Example LC-MS/MS Parameters for Alginate Oligosaccharide Analysis
| Parameter | Setting |
|---|---|
| Column | Anion-exchange or Reversed-Phase C18 |
| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for oligosaccharides |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | Dimer: m/z 370 → 141; Trimer: m/z 546 → 141; Tetramer: m/z 722 → 141 |
This table provides representative conditions for the LC-MS/MS analysis of this compound degradation products, based on published methods for alginate oligosaccharides.
Direct analysis of the intact this compound polymer by GC-MS is not feasible due to its high molecular weight and lack of volatility. However, GC-MS is a critical tool for analyzing the volatile products generated from this compound through chemical degradation or pyrolysis.
Pyrolysis-GC-MS (Py-GC/MS) is a powerful technique where the polymer is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments that are characteristic of its structure. These fragments are then separated by GC and identified by MS. The pyrogram of this compound, like other polysaccharides, shows characteristic products such as furans (e.g., methylfuran, furfural), ketones, and anhydrosugars (e.g., levoglucosenone), which serve as fingerprints for its identification. a-z.lu This method is particularly useful for identifying this compound in complex solid matrices where extraction is difficult.
Additionally, GC-MS is used to analyze the constituent parts of this compound after complete hydrolysis and derivatization. For instance, the propylene glycol content can be determined by GC-MS after hydrolysis of the ester linkage. Similarly, the M and G uronic acids can be analyzed by GC-MS after hydrolysis, reduction, and derivatization (e.g., silylation) to make them volatile. researchgate.net
Capillary Electrophoresis and Gel-based Techniques for this compound-Protein Interactions
A thorough search of scientific literature revealed no studies that have utilized capillary electrophoresis (CE) or gel-based techniques to investigate the interactions between this compound and proteins. While CE is a powerful tool for studying protein-protein and drug-protein interactions due to its high separation efficiency and low sample consumption, there is no documented application of this method to elucidate the binding affinities or kinetics of this compound with any specific proteins. unacademy.comnih.govrsc.orgescholarship.orgnih.gov Techniques such as affinity capillary electrophoresis (ACE) and protein cross-linking capillary electrophoresis (PXCE) have been successfully employed for other molecules but not for this compound. nih.govrsc.orgescholarship.org
Advanced Imaging Modalities in this compound Research (Pre-clinical)
Advanced imaging techniques are crucial in pre-clinical research to understand the biodistribution and cellular uptake of compounds. However, no evidence of their use in the study of this compound was found.
There are no published pre-clinical studies that have employed Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to investigate the in vivo distribution of this compound. scintica.commedicalexpo.commilabs.comnih.govresearchgate.net These highly sensitive imaging modalities are instrumental in tracking radiolabeled molecules within a living organism, providing valuable pharmacokinetic data. lbl.govresearchgate.netnih.govrsc.orgrsc.org The absence of such studies indicates a significant gap in the understanding of this compound's behavior in biological systems.
Similarly, a review of available literature shows no application of fluorescence microscopy or live-cell imaging techniques to determine the cellular localization of this compound. elifesciences.orgneb.comnumberanalytics.comnumberanalytics.comthermofisher.comazolifesciences.comphotothermal.combiorxiv.orgnih.govbiorxiv.org These methods are fundamental in cell biology for visualizing the subcellular distribution of molecules and their dynamic processes in real-time. neb.comnumberanalytics.comnumberanalytics.com The lack of studies using fluorescently-tagged this compound means its interaction with and localization within cells remains uncharacterized.
Bioinformatic and Chemoinformatic Tools for this compound Data Analysis
Bioinformatic and chemoinformatic tools are essential for analyzing large datasets, predicting molecular properties, and understanding structure-activity relationships. fda.govnih.govcinj.orgneovarsity.orgpku.edu.cncadaster.euu-strasbg.frhelixbiogeninstitute.orgtakarabio.com However, no specific bioinformatic or chemoinformatic studies focused on this compound could be identified. While databases like PubChem list its basic chemical properties, there is no indication of more advanced computational analyses, such as molecular docking studies with potential protein targets or quantitative structure-activity relationship (QSAR) modeling. nih.gov
Future Directions and Translational Perspectives in Dricoid Research
Exploration of Novel Delivery Systems and Formulations (Research Stage)
The development of novel delivery systems for any compound is a critical area of research aimed at improving its therapeutic efficacy and targeting specific sites within the body. At the research stage, investigations typically focus on various platforms.
Table 1: Examples of Novel Drug Delivery Platforms in Early-Stage Research
| Delivery System Type | Description | Potential Research Focus |
|---|---|---|
| Nanoparticles | Solid colloidal particles ranging in size from 10-1000 nm. Can be made from polymers, lipids, or metals. | Encapsulation efficiency, release kinetics, targeting ligand attachment, in-vitro cell uptake. |
| Liposomes | Vesicles composed of a lipid bilayer. Can encapsulate both hydrophilic and hydrophobic compounds. | Formulation stability, controlled release mechanisms, surface modification for stealth properties. |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water or biological fluids. | Biocompatibility, stimuli-responsive release (e.g., pH, temperature), mechanical properties for tissue engineering. |
Interdisciplinary Approaches to Unraveling a Compound's Full Potential
Unlocking the full potential of a new chemical entity requires collaboration across multiple scientific disciplines. An interdisciplinary approach ensures that complex biological questions are addressed from various angles, accelerating the translation from laboratory discovery to potential application. Key collaborations often involve:
Chemistry and Pharmacology: To synthesize analogs and understand structure-activity relationships.
Molecular Biology and Genetics: To identify biological targets and pathways affected by the compound.
Materials Science and Bioengineering: To develop innovative formulations and delivery devices.
Computational Biology and Bioinformatics: To model interactions, predict properties, and analyze large datasets from 'omics' studies.
Ethical Considerations in Research and Development (Non-Clinical Context)
Ethical oversight in the non-clinical (preclinical) stage is crucial and multifaceted. tandfonline.com Key ethical considerations focus on data integrity, the responsible use of resources, and animal welfare. fctemis.orgnews-medical.net
Data Integrity and Reproducibility: Researchers have an ethical obligation to ensure that all data is accurately recorded, analyzed, and reported. tandfonline.com This includes the publication of "negative results" to prevent other researchers from pursuing unproductive paths. tandfonline.com
Animal Welfare (The 3Rs Principle): When animal studies are necessary, they must adhere to the principles of Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). news-medical.net Scientists must provide a sound argument that the potential benefits of the research outweigh the harm caused to the animals. news-medical.net
Environmental Impact: Preclinical research can generate significant waste. tandfonline.com There is a growing ethical consideration around sustainable research practices, including the responsible disposal of chemical waste and the reduction of the lab's environmental footprint. tandfonline.comfctemis.org
Resource Management: Responsible use of funding and laboratory resources is an ethical imperative to ensure that scientific progress is made efficiently.
Regulatory Science Frameworks for Pre-clinical Development
Before a compound can be tested in humans, it must undergo rigorous preclinical evaluation according to strict regulatory guidelines. ppd.com These frameworks are designed to ensure the quality and integrity of the data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). infinixbio.comangelinipharma.com
Table 2: Key Components of Preclinical Regulatory Frameworks
| Regulatory Component | Purpose | Governing Guideline/Regulation |
|---|---|---|
| Good Laboratory Practice (GLP) | Ensures the quality, integrity, and reliability of non-clinical safety data. infinixbio.compsu.edu | 21 CFR Part 58 (FDA), OECD Series on Principles of GLP. |
| Assay Validation | Confirms that analytical and bioanalytical methods are accurate, reliable, and reproducible for their intended use. infinixbio.com | ICH Q2(R1) Guideline. |
| IND-Enabling Studies | A package of studies required to support an Investigational New Drug (IND) application. ppd.comangelinipharma.com | Varies by compound and indication, but generally includes pharmacology, pharmacokinetics, and toxicology studies. psu.edu |
| International Harmonisation | The International Council for Harmonisation (ICH) develops guidelines to ensure a unified approach to drug development across regions. infinixbio.comslideshare.net | ICH Guidelines (e.g., on safety, quality, efficacy). |
Opportunities for Collaborative Research and Funding in Chemical Science
Advancing a novel compound through the preclinical pipeline is resource-intensive and often relies on collaborative efforts and external funding. umich.edu Numerous mechanisms exist to support this stage of research. ku.dk
Government Grants: Agencies like the National Institutes of Health (NIH) in the U.S. offer specific grants for academic drug discovery, assay development, and probe development. yale.edu
Private Foundations: Organizations focused on specific diseases, such as the Alzheimer's Drug Discovery Foundation or the Aligning Science Across Parkinson's (ASAP) initiative, offer funding for translational research and the development of preclinical tools. yale.edumichaeljfox.org
Public-Private Partnerships: Collaborative programs like the European Lead Factory or initiatives by organizations like Michigan Drug Discovery aim to bridge the gap between academic discovery and pharmaceutical development by providing funding and access to industry-standard screening facilities. umich.eduku.dk
Industry Collaboration: Pharmaceutical companies often seek to collaborate with academic researchers who have identified novel drug targets. google.com These collaborations can range from sponsored research agreements to strategic partnerships to co-develop a compound. google.com
Q & A
Q. How can longitudinal studies on this compound’s environmental impact be designed?
- Methodological Answer :
- Use cohort tracking : Monitor this compound degradation products in soil/water over 12–24 months.
- Apply time-series analysis (ARIMA models) to predict accumulation trends.
- Include control ecosystems and adjust for seasonal variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
